molecular formula C7H14O3 B14743332 Propyl 2-hydroxy-2-methylpropanoate CAS No. 3196-84-7

Propyl 2-hydroxy-2-methylpropanoate

Cat. No.: B14743332
CAS No.: 3196-84-7
M. Wt: 146.18 g/mol
InChI Key: CSRFYVKSQFVNST-UHFFFAOYSA-N
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Description

Propyl 2-hydroxy-2-methylpropanoate is an organic compound with the molecular formula C7H14O3. It is an ester derived from propanoic acid and isobutanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 2-hydroxy-2-methylpropanoate can be synthesized through the esterification of 2-hydroxy-2-methylpropanoic acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include heating the mixture under reflux to achieve the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes. These processes often use fixed-bed reactors and catalysts to enhance the efficiency and yield of the esterification reaction. The product is then purified through distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-hydroxy-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: 2-hydroxy-2-methylpropanoic acid.

    Reduction: 2-hydroxy-2-methylpropanol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Propyl 2-hydroxy-2-methylpropanoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: The compound is used in the study of metabolic pathways and enzyme-catalyzed reactions.

    Medicine: It is explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: The ester is used in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of propyl 2-hydroxy-2-methylpropanoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of various metabolites. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further participate in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-2-methylpropanoate
  • Ethyl 2-hydroxy-2-methylpropanoate
  • Butyl 2-hydroxy-2-methylpropanoate

Uniqueness

Propyl 2-hydroxy-2-methylpropanoate is unique due to its specific ester group, which imparts distinct physical and chemical properties. Compared to its methyl and ethyl counterparts, the propyl ester has a higher boiling point and different solubility characteristics, making it suitable for specific applications in industry and research.

Properties

CAS No.

3196-84-7

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

propyl 2-hydroxy-2-methylpropanoate

InChI

InChI=1S/C7H14O3/c1-4-5-10-6(8)7(2,3)9/h9H,4-5H2,1-3H3

InChI Key

CSRFYVKSQFVNST-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(C)(C)O

Origin of Product

United States

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